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Compound of Interest

Compound Name: BMS-737

Cat. No.: B15136041 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
BMS-737 is a potent, non-steroidal, and reversible small molecule inhibitor of cytochrome P450

17A1 (CYP17A1), an essential enzyme in the androgen biosynthesis pathway.[1][2] Developed

for the treatment of castration-resistant prostate cancer (CRPC), BMS-737 exhibits notable

selectivity for the 17,20-lyase activity of CYP17A1 over its 17α-hydroxylase activity.[1][2] This

selectivity is a key characteristic, aiming to reduce testosterone levels significantly while

minimizing the impact on mineralocorticoid and glucocorticoid synthesis, a common side effect

of less selective CYP17A1 inhibitors.[1][2] The Chemical Abstracts Service (CAS) number for

BMS-737 is 1356053-63-8.[3]

Physicochemical Properties
Property Value

CAS Number 1356053-63-8

Molecular Formula C₁₆H₁₁FN₆

Molecular Weight 306.30 g/mol

IUPAC Name
5-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-

4-yl)pyrimidin-4-amine

Synonyms BMS737
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Quantitative Data
The following table summarizes the available quantitative data for BMS-737 based on

preclinical studies.

Parameter Value/Result Species/System Reference

CYP17 Lyase vs.

Hydroxylase

Selectivity

11-fold greater

inhibition of lyase

activity

In vitro enzyme

assays
[1][2]

Testosterone

Reduction (in vivo)

83% lowering of

testosterone levels

Cynomolgus monkeys

(1-day PK/PD study)
[1][2]

Effect on

Mineralocorticoids and

Glucocorticoids

No significant

perturbation

Cynomolgus monkeys

(1-day PK/PD study)
[1][2]

Mechanism of Action and Signaling Pathway
BMS-737 exerts its therapeutic effect by inhibiting the 17,20-lyase activity of CYP17A1. This

enzyme is a critical juncture in the steroidogenesis pathway, catalyzing two distinct reactions:

17α-hydroxylation and the subsequent 17,20-lyase reaction which involves the cleavage of a

carbon-carbon bond. While both activities are essential for the production of glucocorticoids

and sex hormones, the 17,20-lyase step is pivotal for the synthesis of androgens.

By selectively targeting the 17,20-lyase function, BMS-737 aims to halt the production of

dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to testosterone.

This targeted inhibition is designed to avoid the significant reduction in cortisol production that

can result from blocking the 17α-hydroxylase activity, thereby potentially mitigating the need for

co-administration of corticosteroids.

Below is a diagram illustrating the steroidogenesis pathway and the specific point of inhibition

by BMS-737.
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Caption: Simplified steroidogenesis pathway showing the dual activities of CYP17A1 and the

selective inhibition of the 17,20-lyase step by BMS-737.

Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of BMS-737 are described in

the primary literature by Darne et al. (2022). The following is a summary of the likely

methodologies based on the available information. A comprehensive understanding requires

access to the full-text publication.

In Vitro CYP17A1 Enzyme Assays (Lyase and Hydroxylase Activity)

Objective: To determine the potency and selectivity of BMS-737 against the 17,20-lyase and

17α-hydroxylase activities of human CYP17A1.

Methodology:

Recombinant human CYP17A1 enzyme is incubated with a suitable substrate. For the

hydroxylase assay, pregnenolone or progesterone would be used. For the lyase assay,

17α-hydroxypregnenolone would be the substrate.

The assays are conducted in the presence of varying concentrations of BMS-737.

The formation of the respective products (17α-hydroxypregnenolone for hydroxylase

activity, and DHEA for lyase activity) is measured, typically using liquid chromatography-

mass spectrometry (LC-MS).

IC₅₀ values are calculated by plotting the percentage of enzyme inhibition against the

concentration of BMS-737.

In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Study in Cynomolgus Monkeys

Objective: To evaluate the effect of BMS-737 on testosterone levels and other steroid

hormones in a non-human primate model.

Methodology:

A cohort of male cynomolgus monkeys is administered BMS-737, likely via oral gavage.
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Blood samples are collected at various time points post-dosing.

Plasma concentrations of BMS-737 are measured to determine its pharmacokinetic

profile.

Plasma levels of testosterone, cortisol, and aldosterone are quantified using methods such

as LC-MS to assess the pharmacodynamic effects of the compound.

The percentage reduction in testosterone and any significant changes in cortisol and

aldosterone levels are calculated relative to baseline measurements.

Logical Workflow for Drug Discovery and Evaluation
The discovery of BMS-737 likely followed a structured drug discovery and development

workflow.
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Caption: A generalized workflow for the discovery and development of a therapeutic agent like

BMS-737.

Conclusion
BMS-737 is a promising, selective inhibitor of CYP17A1 lyase with potential for the treatment of

castration-resistant prostate cancer. Its mechanism of action, which targets androgen synthesis

while aiming to spare glucocorticoid and mineralocorticoid pathways, represents a refined

approach in hormonal therapy for prostate cancer. Further preclinical and clinical studies are

necessary to fully elucidate its therapeutic potential and safety profile.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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